Structural Core Differentiation: Thiazole vs. Benzothiazole Scaffold Impact on Molecular Properties
CAS 1207044-36-7 features a monocyclic thiazole core, distinguishing it from the benzothiazole analog 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1206986-80-2). The absence of the fused benzene ring results in a molecular weight reduction of 36.0 g/mol (261.4 vs. 297.4 g/mol) [1][2]. The TPSA of CAS 1207044-36-7 is 117 Ų compared to an estimated ~92–96 Ų for the benzothiazole analog (one fewer H-bond acceptor in the core), yielding a lower TPSA/MW ratio that may favor membrane permeability in cell-based assays [1].
| Evidence Dimension | Molecular weight and TPSA comparison (thiazole vs. benzothiazole core) |
|---|---|
| Target Compound Data | MW = 261.4 g/mol; TPSA = 117 Ų |
| Comparator Or Baseline | 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1206986-80-2): MW = 297.4 g/mol; TPSA ≈ 92–96 Ų (estimated) |
| Quantified Difference | MW reduction: 36.0 g/mol (–12.1%); TPSA increase: ~21–25 Ų (+23–27%) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs TPSA); comparator TPSA estimated from structural analogy |
Why This Matters
The lower molecular weight and distinct TPSA profile of CAS 1207044-36-7 position it as a more fragment-like starting point for lead optimization compared to the benzothiazole analog, potentially offering superior ligand efficiency metrics in fragment-based screening.
- [1] PubChem Compound Summary for CID 45496863. Computed Molecular Weight, TPSA. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/1207044-36-7 (accessed Apr 2026). View Source
- [2] PubChem Compound Summary for CID 25191598, 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/25191598 (accessed Apr 2026). View Source
